2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a benzotriazole moiety, an azetidine ring, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the benzotriazole derivative. Benzotriazole can be introduced into the molecule through various reactions, such as the reaction of benzotriazole with acyl chlorides or anhydrides . The azetidine ring is then formed through cyclization reactions, often involving intermediates like azirines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of 2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or enzyme active sites, while the azetidine and pyridazinone rings can participate in various biochemical interactions. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(4-chlorophenyl)pyridazin-3-one: This compound is similar but features a chlorine atom instead of a fluorine atom on the phenyl ring.
2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(3-methylphenyl)pyridazin-3-one: This variant has a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one can significantly alter its chemical properties, such as its reactivity and binding affinity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, which can be advantageous in drug development.
Properties
IUPAC Name |
2-[1-[2-(benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2/c22-15-5-3-4-14(10-15)17-8-9-20(29)28(24-17)16-11-26(12-16)21(30)13-27-19-7-2-1-6-18(19)23-25-27/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHXCYWNKLPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3N=N2)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.